![molecular formula C7H6ClF3N2 B1449896 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine CAS No. 1026232-38-1](/img/structure/B1449896.png)
2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine
Overview
Description
“2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . For example, the synthesis of tipranavir, a TFMP derivative, was achieved using a chiral auxiliary .Molecular Structure Analysis
The molecular structure of “2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine” includes a pyridine ring with a trifluoromethyl group, a chloromethyl group, and an amino group attached to it .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives usually encompass a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a pyridine in the structure of TFMP derivatives bestows many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemicals Synthesis
2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine: is extensively used in the synthesis of agrochemicals. Its trifluoromethylpyridine (TFMP) derivatives are crucial in developing active ingredients for pesticides. These compounds help protect crops from pests and diseases, contributing significantly to agricultural productivity .
Pharmaceutical Development
The pharmaceutical industry benefits from the unique properties of TFMP derivatives. These compounds are incorporated into the molecular structure of various drugs, enhancing their pharmacological effects. The TFMP moiety has been found in several approved pharmaceutical products and is a common feature in many candidates undergoing clinical trials .
Veterinary Medicine
Similar to human pharmaceuticals, TFMP derivatives are also used in veterinary medicine. They contribute to the development of treatments for animals, ensuring the health and productivity of livestock, which is vital for food security and the agricultural economy .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine facilitates the introduction of the TFMP group into other molecules. This is crucial for creating compounds with desired physical and chemical properties for various industrial applications .
Material Science
In material science, the incorporation of TFMP derivatives can alter the physical properties of materials, such as their thermal stability and chemical resistance. This makes them valuable in creating specialized materials for high-performance applications .
Biological Research
The unique physicochemical properties of TFMP derivatives make them useful tools in biological research. They can be used to study the interaction of chemicals with biological systems, leading to a better understanding of disease mechanisms and the development of new therapeutic strategies .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical pathways, including the suzuki–miyaura coupling reaction .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-4-1-2-5(7(9,10)11)13-6(4)12/h1-2H,3H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAKTNUQRJXCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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